molecular formula C18H15N5O2 B2914771 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 2034602-33-8

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2914771
CAS No.: 2034602-33-8
M. Wt: 333.351
InChI Key: QERZXSMWQVPAKM-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound designed for biochemical research, featuring a molecular hybrid of a benzofuran carboxamide and a methyl-pyrazinyl-pyrazole moiety. This structural framework is of significant interest in medicinal chemistry, as both benzofuran and pyrazole cores are known to be associated with a wide range of pharmacological activities . Compounds based on the benzofuran-pyrazole scaffold have recently demonstrated promising broad-spectrum antimicrobial activity against various bacterial and fungal strains . The primary research value of this chemotype may lie in its potential to inhibit key bacterial enzymes, such as DNA gyrase B—a validated and selective target for antibacterial development due to its absence in human cells . Hybrid molecules like this one are investigated to overcome the challenge of multi-drug resistant pathogens . The pyrazole ring is a privileged structure in drug discovery, found in numerous bioactive molecules and commercial drugs, underscoring its versatility and importance in chemical biology research . This product is intended for non-clinical, in-vitro research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-23-13(9-14(22-23)15-11-19-6-7-20-15)10-21-18(24)17-8-12-4-2-3-5-16(12)25-17/h2-9,11H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERZXSMWQVPAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring and a benzofuran moiety, which contribute to its biological properties. The molecular formula is C15H14N6OC_{15}H_{14}N_{6}O, with a molecular weight of approximately 294.318 g/mol. Its IUPAC name is this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines through multiple pathways, including the inhibition of key signaling proteins and enzymes involved in tumor growth and survival. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Anti-inflammatory Effects : The benzofuran component has been associated with anti-inflammatory properties, effectively reducing pro-inflammatory cytokines such as TNF, IL-1, and IL-8 in various models . This suggests potential applications in treating chronic inflammatory diseases.
  • Kinase Inhibition : Research indicates that pyrazole derivatives can act as inhibitors of kinases involved in cancer progression, including BRAF(V600E) and EGFR, making them valuable in targeted cancer therapies .

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

StudyCompoundCell LineIC50 (µM)Activity
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG23.25Cytotoxic
Wei et al.Ethyl 1-(2-hydroxypropyl)-3-aryl pyrazole derivativesA54926Antitumor
Fan et al.1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole derivativesNCI-H4600.07Autophagy induction
Zheng et al.3-Aryl pyrazole derivativesA549Not specifiedInhibition

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Key Functional Groups
Target Compound Benzofuran-carboxamide 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-methyl Carboxamide, pyrazine, pyrazole
Tyclopyrazoflor (from ) Indazole-carboxamide 5-methyl-2-pyrazinylmethyl, 3-pyridinyl Carboxamide, pyrazine, pyridine
Compound #9 () Oxazolidinone 1-methyl-3-(2-thienyl)-1H-pyrazole Oxazolidinone, thienyl, pyrazole
N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide () Benzoxadiazole-carboxamide 5-ethylpyridin-2-ylmethyl, methyl Carboxamide, pyridine, benzoxadiazole

Key Observations :

  • Pyrazine vs. Pyridine/Thienyl : The target compound’s pyrazine ring (electron-deficient) may enhance binding to metal ions or polar residues compared to pyridine (compound #11, ) or thienyl (compound #9, ), which offer different electronic profiles .
  • Benzofuran vs. Benzoxadiazole : Benzofuran’s oxygen atom provides metabolic resistance over benzoxadiazole’s nitrogen-oxygen system, which may influence pharmacokinetics .

Table 2: Activity Data from High-Throughput Screening ()

Compound ID Structure Summary Inhibition (%) Activity Cutoff
#9 1-methyl-3-(2-thienyl)-1H-pyrazole-linked 87.1 Below cutoff
#11 Benzoxadiazole-carboxamide 90.5 Below cutoff
Target* Benzofuran-carboxamide *Data not available in evidence

Analysis :

  • While direct activity data for the target compound is absent, structural analogs like #9 and #11 () exhibit moderate inhibition (87.1–90.5%), suggesting that the pyrazine-pyrazole system in the target compound could offer enhanced activity due to improved electronic properties .

Metabolic Stability

  • The benzofuran core (target compound) is less prone to oxidative metabolism compared to benzodioxol-containing analogs (e.g., ’s compound with a 1,3-benzodioxol-5-yl group), which may undergo CYP450-mediated ring cleavage .
  • The methyl group on the pyrazole nitrogen (target compound) likely reduces first-pass metabolism compared to unmethylated analogs (e.g., ’s N-[(1H-pyrazol-4-yl)methyl]acetamide) .

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